molecular formula C19H29N3O3S B4482533 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide

Cat. No.: B4482533
M. Wt: 379.5 g/mol
InChI Key: YVPDQQCQCFYFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide is a complex organic compound that features a thiazinan ring with a dioxido group, a piperidinyl propyl chain, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide typically involves multiple steps, starting with the formation of the thiazinan ring. This can be achieved through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The dioxido group is introduced via oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.

The piperidinyl propyl chain is then attached to the thiazinan ring through nucleophilic substitution reactions, where the piperidine acts as a nucleophile. Finally, the benzamide moiety is introduced through amide bond formation, typically using coupling reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxido group, potentially altering its biological activity.

    Substitution: The piperidinyl propyl chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiazinan derivatives without the dioxido group.

Scientific Research Applications

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dioxido group and the piperidinyl propyl chain play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid
  • 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide is unique due to the presence of the piperidinyl propyl chain and the benzamide moiety

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(3-piperidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c23-19(20-11-6-14-21-12-2-1-3-13-21)17-7-9-18(10-8-17)22-15-4-5-16-26(22,24)25/h7-10H,1-6,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPDQQCQCFYFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide
Reactant of Route 2
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide
Reactant of Route 6
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(1-piperidinyl)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.